molecular formula C48H88N8O32 B12302468 Octakis(6-amino-6-deoxy)-gamma-cyclodextrin

Octakis(6-amino-6-deoxy)-gamma-cyclodextrin

Cat. No.: B12302468
M. Wt: 1289.2 g/mol
InChI Key: HGJBCHWVBHLZPM-UHFFFAOYSA-N
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Description

Octakis(6-amino-6-deoxy)-gamma-cyclodextrin is a derivative of gamma-cyclodextrin, a cyclic oligosaccharide composed of eight glucose units. This compound is characterized by the substitution of amino groups at the 6th position of each glucose unit, resulting in a molecule with enhanced chemical reactivity and unique properties. It is widely used in various scientific fields due to its ability to form inclusion complexes with a variety of guest molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octakis(6-amino-6-deoxy)-gamma-cyclodextrin typically involves the modification of gamma-cyclodextrin through a series of chemical reactions. One common method is the nucleophilic substitution reaction, where gamma-cyclodextrin is reacted with a suitable amine source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Octakis(6-amino-6-deoxy)-gamma-cyclodextrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild conditions to preserve the integrity of the cyclodextrin structure .

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be tailored for specific applications in research and industry .

Mechanism of Action

The mechanism of action of Octakis(6-amino-6-deoxy)-gamma-cyclodextrin involves its ability to form inclusion complexes with guest molecules. The amino groups enhance its binding affinity and specificity towards negatively charged molecules, facilitating the encapsulation and stabilization of these guests. This property is particularly useful in drug delivery, where the compound can protect the active ingredient from degradation and improve its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its higher number of glucose units, which provides a larger cavity for guest molecule encapsulation. This makes it particularly suitable for applications requiring the inclusion of larger or multiple guest molecules .

Properties

Molecular Formula

C48H88N8O32

Molecular Weight

1289.2 g/mol

IUPAC Name

5,10,15,20,25,30,35,40-octakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol

InChI

InChI=1S/C48H88N8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8,49-56H2

InChI Key

HGJBCHWVBHLZPM-UHFFFAOYSA-N

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CN)CN)CN)CN)CN)CN)CN)O)O)N

Origin of Product

United States

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